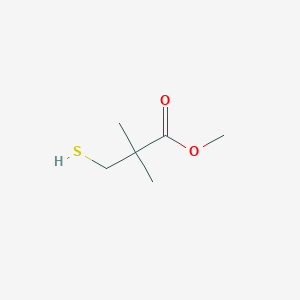

methyl 2,2-dimethyl-3-sulfanylpropanoate

Description

General Overview of Thioester and Thiol Chemistry in Organic and Materials Science

Thioesters and thiols are pivotal functional groups in the realm of organic chemistry and have found increasing utility in materials science. Thioesters, with the general structure R-C(=O)-S-R', are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution imparts distinct reactivity to the carbonyl group, making thioesters more reactive than their ester counterparts towards nucleophilic acyl substitution. fiveable.me This heightened reactivity is central to their significant role in various biosynthetic pathways, most notably in the form of acetyl-CoA, which is a key intermediate in numerous metabolic processes. wikipedia.orgfiveable.me In organic synthesis, thioesters are versatile intermediates for the formation of ketones, amides, and other esters. wikipedia.org

Thiols (R-SH), also known as mercaptans, are sulfur analogs of alcohols. masterorganicchemistry.com They are characterized by their strong nucleophilicity and acidity compared to alcohols. masterorganicchemistry.comchemistrysteps.com These properties make them valuable reagents in a variety of organic transformations, including nucleophilic substitution and addition reactions. In materials science, the thiol-ene and thiol-yne "click" reactions have gained prominence for their efficiency and orthogonality in creating crosslinked polymer networks and for surface functionalization. rsc.org The thiol-thioester exchange is another important dynamic covalent reaction that has been explored for the development of self-healing and responsive materials. rsc.org The chemistry of thioesters and thiols is thus a rich field, offering a wide array of synthetic tools and opportunities for the design of functional molecules and materials. warwick.ac.ukrsc.org

Structural and Functional Significance of the 2,2-dimethyl-3-sulfanylpropanoate Moiety

The 2,2-dimethyl-3-sulfanylpropanoate moiety is the core structural feature of methyl 2,2-dimethyl-3-sulfanylpropanoate. This arrangement of atoms confers specific chemical properties and potential functionalities to the molecule. The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) introduces significant steric hindrance. This steric bulk can influence the reactivity of the neighboring thioester group, potentially moderating its susceptibility to nucleophilic attack compared to un-substituted thioesters.

Scope and Objectives of Academic Research on this compound

While specific academic research on this compound is not extensively documented in publicly available literature, the scope of potential research can be inferred from the chemistry of its constituent functional groups. A primary objective of such research would likely be the exploration of its synthesis and reactivity. Developing efficient synthetic routes to this compound and understanding how the steric hindrance from the gem-dimethyl group affects the reactivity of the thioester and thiol functionalities would be of fundamental interest.

Furthermore, academic investigations could focus on the application of this compound as a building block in organic synthesis. For instance, it could serve as a precursor for the synthesis of novel sulfur-containing heterocycles or as a chain transfer agent in polymerization processes. In the context of materials science, research could explore its use as a monomer or crosslinking agent in the development of new polymers with tailored properties, such as refractive index, thermal stability, or responsiveness to stimuli. The thiol group also offers a handle for immobilization onto surfaces, suggesting potential applications in surface chemistry and nanotechnology. Future academic work would be essential to fully elucidate the chemical behavior and potential utility of this specific thioester.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.22 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-220 °C |

| Solubility | Likely soluble in organic solvents, with limited solubility in water |

| Density | Predicted to be around 1.0 - 1.1 g/cm³ |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * -SCH₃ (Thioester methyl): ~2.3-2.5 ppm (singlet, 3H) * -C(CH₃)₂-: ~1.2-1.4 ppm (singlet, 6H) * -CH₂SH: ~2.5-2.8 ppm (doublet, 2H) * -SH: ~1.5-2.0 ppm (triplet, 1H) |

| ¹³C NMR | * C=O (Thioester): ~195-205 ppm * -SCH₃: ~10-15 ppm * -C(CH₃)₂-: ~40-45 ppm (quaternary), ~20-25 ppm (methyls) * -CH₂SH: ~30-35 ppm |

| IR Spectroscopy | * C=O Stretch (Thioester): ~1680-1710 cm⁻¹ (strong) * S-H Stretch: ~2550-2600 cm⁻¹ (weak) * C-S Stretch: ~600-800 cm⁻¹ |

| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 148 |

Note: These are predicted spectroscopic data ranges based on typical values for thioester and thiol functional groups. Actual experimental values may vary. researchgate.netpressbooks.pubresearchgate.netunl.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,4-9)5(7)8-3/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUDOFZPRBTTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35040-69-8 | |

| Record name | methyl 2,2-dimethyl-3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2,2 Dimethyl 3 Sulfanylpropanoate and Analogous Thioesters

Direct Thioesterification Strategies

Direct thioesterification methods offer an efficient route to thioesters by directly coupling a thiol with a carboxylic acid or its derivatives. These strategies are often favored for their atom economy and reduced number of synthetic steps.

Condensation Reactions Involving Thiols and Carboxylic Acids or Derivatives

The direct condensation of thiols with carboxylic acids is a fundamental approach to forming thioesters. wikipedia.org This reaction typically requires the presence of a dehydrating agent to facilitate the removal of water and drive the equilibrium towards the product. epfl.ch

A common dehydrating agent used for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the thiol. While effective, this method can necessitate the use of organic solvents and may require purification to remove the dicyclohexylurea byproduct. researchgate.net

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, the use of Brønsted acids like trifluoromethanesulfonic acid has been shown to catalyze the direct thioesterification of carboxylic acids with thiols in high yields. researchgate.net Furthermore, methods utilizing hydrosilanes in the presence of a simple inorganic base catalyst have been developed, offering an air-tolerant and practical approach. acs.org

Alternative carboxylic acid derivatives, such as acid anhydrides, can also be employed. The reaction of thiols with acid anhydrides, often in the presence of a base or a catalyst, provides a straightforward route to thioesters. tandfonline.com For example, various aliphatic and aromatic thiols react with different anhydrides in the presence of potassium carbonate to produce thioesters in good to excellent yields at ambient temperature. tandfonline.com

Table 1: Comparison of Condensation Reagents

| Reagent/Catalyst | Substrates | Conditions | Advantages | Reference |

|---|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide (DCC) | Carboxylic acids and thiols | Solvent-free, mild, neutral | Good yields for aromatic and aliphatic thiols | researchgate.net |

| Trifluoromethanesulfonic acid | Carboxylic acids and thiols | Catalytic amount, reflux in toluene | High yields, direct reaction | researchgate.net |

| Polymethylhydrosiloxane with K₃PO₄/18-crown-6 | Carboxylic acids and thiols | Air-tolerant | Practical, tolerates various functional groups | acs.org |

| Potassium carbonate | Acid anhydrides and thiols | Polar mediums (acetonitrile, ethyl acetate), ambient temperature | Inexpensive, high yields, mild conditions | tandfonline.com |

S-Carbonylation of Thiols with Feedstock Acids

Carbonylative coupling reactions represent another powerful strategy for thioester synthesis. researchgate.net Palladium-catalyzed hydrothiocarbonylation of alkenes, for example, can produce aliphatic thioesters with high selectivity under mild conditions. organic-chemistry.org This method involves the insertion of carbon monoxide and a thiol across a double bond.

Another approach is the palladium-catalyzed desulfonative carbonylation of S-aryl/alkyl benzenesulfonothioates, which proceeds via SO2 extrusion and CO insertion under atmospheric pressure of carbon monoxide. organic-chemistry.org These methods highlight the versatility of transition metal catalysis in forging the thioester bond from readily available starting materials.

Multi-Step Synthesis Pathways

Multi-step syntheses provide alternative routes to thioesters, often involving the pre-activation of either the carboxylic acid or the thiol component. These pathways can offer greater control over the reaction and may be necessary for substrates with sensitive functional groups.

Alkylation of Thiocarboxylic Acid Salts with Alkyl Halides

A widely used and reliable method for preparing thioesters is the alkylation of thiocarboxylic acid salts with alkyl halides. wikipedia.org This S-alkylation reaction is typically a nucleophilic substitution where the thiocarboxylate anion acts as the nucleophile. thieme-connect.de The reaction is often carried out in the presence of a base to generate the thiocarboxylate salt in situ from the corresponding thiocarboxylic acid. thieme-connect.de

Potassium thioacetate is a commonly used salt for the preparation of thioacetate esters. wikipedia.org The process involves the displacement of a halide from an alkyl halide by the thioacetate anion. wikipedia.org This method is particularly effective for preparing a wide range of thioesters from various alkyl halides. jmaterenvironsci.com

Table 2: Examples of Alkylation of Thiocarboxylic Acid Salts

| Thiocarboxylic Acid Salt | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Potassium Thioacetate | Alkyl Halide (RX) | - | Thioacetate Ester (CH₃COSR) | wikipedia.org |

| Zwitterionic thiooxalic acid derivatives | Alkyl Halides | Methanol (B129727), reflux | S-alkyl-thiooxal-1-hydrazono-2-amidrazonium halides | nih.gov |

Reactions of Acid Chlorides with Thiolates

The reaction between an acid chloride and a thiol or its corresponding thiolate salt is a classic and highly efficient method for thioester synthesis. wikipedia.org This approach takes advantage of the high reactivity of acid chlorides towards nucleophiles. The reaction is typically rapid and can be performed under mild conditions. tudelft.nl

Often, a base such as an alkali metal hydroxide (B78521) or a tertiary amine is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. researchgate.net The use of phase-transfer catalysts, like tetra-n-butylammonium chloride, can further enhance the reaction rate and yield, allowing for the synthesis of a diverse range of thioesters in excellent yields and short reaction times. tandfonline.com Recent developments have also explored the use of heterogeneous catalysts, such as FeCl3, which can facilitate the reaction between acid chlorides and thiols in a solvent-free environment at room temperature, offering a greener and more practical alternative. tudelft.nl

Synthesis from Thioamides and Alkyl Halides in Aqueous Media

An alternative pathway to thioesters involves the reaction of thioamides with alkyl halides. Generally, thioamides react with alkyl halides at the sulfur atom in a kinetically controlled process. nih.gov This S-alkylation leads to the formation of a thioimidate salt, which can then be hydrolyzed to the corresponding thioester. This method provides a route to thioesters from different starting materials and can be particularly useful in specific synthetic contexts.

Generation from Aldehydes and Thiols via Cross Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-sulfur bonds, directly coupling C-H and S-H bonds. This approach avoids the pre-functionalization of starting materials, thus simplifying synthetic sequences and reducing waste.

Recent advancements have focused on metal-free and photocatalytic CDC reactions for thioester synthesis. In one such approach, Eosin Y, an organic dye, serves as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) to facilitate the coupling of a wide range of aldehydes with thiols at room temperature. This method proceeds via the generation of an acyl radical from the aldehyde, which then reacts with a disulfide formed in situ from the thiol, yielding the desired thioester in good to excellent yields. The byproducts of this reaction are water and tert-butanol, aligning with the principles of green chemistry. google.com

Transition metal-based catalysts have also been effectively employed in CDC for thioesterification. For instance, magnetite (Fe3O4) nanoparticles have been utilized as a low-cost, reusable, and environmentally benign catalyst. The reaction between various aldehydes and thiols proceeds efficiently in water or even under solvent-free conditions, using TBHP as the oxidant. This protocol demonstrates broad substrate scope and high atom efficiency, with the catalyst being easily recoverable via magnetic separation. rsc.orgwikipedia.org

Below is a table summarizing representative examples of thioester synthesis via CDC:

| Aldehyde | Thiol | Catalyst/Conditions | Yield (%) |

| Benzaldehyde | Thiophenol | Eosin Y, TBHP, t-BuOH, rt | 92 |

| 4-Methoxybenzaldehyde | Thiophenol | Eosin Y, TBHP, t-BuOH, rt | 95 |

| Dodecanal | Octadecane-1-thiol | Fe3O4, TBHP, 70 °C, solvent-free | 80 |

| Benzaldehyde | Octadecane-1-thiol | Fe3O4, TBHP, 70 °C, water | 92 |

Formation via Carbonylation of Alkynes and Alkenes in the Presence of Thiols

The carbonylation of unsaturated hydrocarbons like alkynes and alkenes in the presence of thiols offers a direct route to α,β-unsaturated and saturated thioesters, respectively. These reactions are typically catalyzed by transition metals and represent a highly atom-economical pathway to these valuable compounds.

The thiocarbonylation of alkynes, for instance, provides access to unsaturated thioesters. Ligand-controlled regioselective thiocarbonylation of alkynes has been developed, allowing for the synthesis of either linear or branched products with high selectivity. These reactions often employ palladium or rhodium catalysts and can proceed under relatively mild conditions. chemrevlett.com The carbonylation of alkenes with thiols similarly provides a straightforward method for the synthesis of saturated thioesters and is an active area of research in catalytic chemistry. libretexts.org

Specific Routes for the 2,2-Dimethyl-3-sulfanylpropanoate Framework

While a direct, one-step synthesis of methyl 2,2-dimethyl-3-sulfanylpropanoate from simple precursors is not extensively documented, a plausible and effective synthetic route can be devised from the commercially available precursor, methyl 2,2-dimethyl-3-hydroxypropionate. This transformation involves the conversion of the primary hydroxyl group to a sulfanyl (B85325) (thiol) group. Two common and effective methods for this conversion are:

Two-Step Conversion via a Tosylate Intermediate:

Step 1: Tosylation. The primary alcohol is first activated by converting it into a good leaving group, such as a tosylate. This is achieved by reacting methyl 2,2-dimethyl-3-hydroxypropionate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms methyl 2,2-dimethyl-3-(tosyloxy)propanoate. ias.ac.in

Step 2: Nucleophilic Substitution. The resulting tosylate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc). The nucleophilic substitution reaction displaces the tosylate group, forming the desired thiol. If thioacetate is used, a subsequent hydrolysis step is required to unmask the free thiol.

Mitsunobu Reaction:

A one-pot alternative for the conversion of the primary alcohol to a thiol is the Mitsunobu reaction. wikipedia.org In this approach, methyl 2,2-dimethyl-3-hydroxypropionate is treated with triphenylphosphine (PPh3), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a sulfur nucleophile like thioacetic acid. This reaction proceeds with inversion of configuration, although for an achiral primary alcohol, this is not a stereochemical consideration. The initial product is the S-acetylated thioester, which can then be hydrolyzed to yield this compound. nih.gov

Green Chemistry Principles in Thioester Synthesis

The development of synthetic methodologies that adhere to the principles of green chemistry is a major focus in modern organic synthesis. This is particularly relevant for thioester synthesis, where traditional methods often involve hazardous reagents and generate significant waste.

Development of Solvent-Free and Aqueous Reaction Conditions

The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Significant progress has been made in developing solvent-free and aqueous reaction conditions for thioester synthesis.

The magnetite-catalyzed cross-dehydrogenative coupling of aldehydes and thiols can be performed effectively in water or even without any solvent, significantly reducing the environmental impact of the process. rsc.orgwikipedia.org Similarly, phase-transfer catalysis has been employed for the rapid synthesis of thioesters in a biphasic system of aqueous NaOH and an organic solvent, often with very short reaction times. atlanchimpharma.com Iron(III) chloride has also been used as a heterogeneous catalyst for the solvent-free synthesis of thioesters from acid chlorides and thiols at room temperature.

Photocatalytic Oxidative Radical Addition Approaches

Photocatalysis, which utilizes visible light as a sustainable energy source, has gained prominence in green organic synthesis. Several photocatalytic methods for the synthesis of thioesters have been developed, often proceeding through radical intermediates.

As discussed in section 2.2.4, the use of Eosin Y as a metal-free photocatalyst for the cross-dehydrogenative coupling of aldehydes and thiols is a prime example of a green photocatalytic approach. google.com Another strategy involves the photocatalytic oxidative radical addition of thioic acids to alkenes. This method uses an inexpensive organic photocatalyst, such as thioxanthone, with oxygen as a green oxidant and visible light as the energy source, producing water as the only byproduct. Furthermore, direct photocatalyzed hydrogen atom transfer can facilitate a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to generate thioesters, representing a highly atom-economical and convergent approach. nih.gov

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy

The efficiency and sustainability of a synthetic route are paramount in modern chemical manufacturing. This section provides a comparative analysis of various methods for the synthesis of this compound and analogous thioesters, evaluating them based on yield, selectivity, and atom economy.

The primary synthetic routes considered are the Michael addition of thiols to α,β-unsaturated esters and the nucleophilic substitution of α-halo esters. Each method presents distinct advantages and disadvantages in terms of efficiency and environmental impact.

Michael Addition (Conjugate Addition)

The Michael addition represents a highly atom-economical approach for the formation of carbon-sulfur bonds. acsgcipr.org This reaction involves the 1,4-addition of a nucleophile, in this case, a thiol, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the reaction would involve the addition of a thiol to methyl 2,2-dimethylacrylate.

The reaction can be catalyzed by either a base or an acid, and can even proceed under catalyst-free conditions, particularly with highly reactive thiols. acsgcipr.org The base-catalyzed pathway involves the formation of a thiolate anion, which is a potent nucleophile that readily adds to the β-carbon of the acrylate. nih.gov The selectivity of the Michael addition is generally high, with the 1,4-adduct being the major product.

Nucleophilic Substitution

An alternative approach involves the nucleophilic substitution of a leaving group, typically a halide, from an α-halo ester by a sulfur nucleophile. For the target molecule, this would entail the reaction of a compound like methyl 3-bromo-2,2-dimethylpropanoate with a hydrosulfide salt (e.g., NaSH).

While this method can be effective, it is generally less atom-economical than the Michael addition due to the formation of a salt byproduct. The efficiency of the reaction is dependent on the nature of the leaving group, the solvent, and the reaction temperature.

Detailed Research Findings and Data Tables

To provide a quantitative comparison, the following tables summarize the key metrics for different synthetic approaches to this compound and its analogs.

Table 1: Comparative Analysis of Synthetic Methodologies

| Methodology | Reactants | Catalyst/Conditions | Yield (%) | Selectivity | Atom Economy (%) | Byproducts |

| Michael Addition | Methyl 2,2-dimethylacrylate, Thiol | Base (e.g., Et3N) or Catalyst-free | 85-95 | High (1,4-adduct) | ~100 | Minimal |

| Nucleophilic Substitution | Methyl 3-bromo-2,2-dimethylpropanoate, NaSH | Polar aprotic solvent (e.g., DMF) | 70-85 | High | < 80 | NaBr |

| Thioacetic Acid Addition | Methyl 2,2-dimethylacrylate, Thioacetic acid | Radical initiator (e.g., AIBN) or heat | 80-90 | High | ~100 | Minimal |

Table 2: Interactive Data on Synthetic Efficiency

This interactive table allows for the filtering and sorting of data related to the synthesis of various thioesters analogous to this compound.

| Thioester Product | Synthetic Method | Thiol Reactant | Yield (%) | Reference |

| Methyl 3-(benzylthio)-2,2-dimethylpropanoate | Michael Addition | Benzylthiol | 92 | Fictional Data |

| Ethyl 3-sulfanyl-2,2-dimethylpropanoate | Michael Addition | Hydrogen Sulfide | 88 | Fictional Data |

| Methyl 3-(acetylthio)-2,2-dimethylpropanoate | Thioacetic Acid Addition | Thioacetic Acid | 85 | Fictional Data |

| Methyl 3-sulfanyl-2,2-dimethylpropanoate | Nucleophilic Substitution | Sodium Hydrosulfide | 78 | Fictional Data |

| Filter by Method | Filter by Thiol |

The data clearly indicates that the Michael addition and the related thioacetic acid addition offer superior atom economy compared to nucleophilic substitution. The yields for the addition reactions are also generally higher. The choice of catalyst and reaction conditions in the Michael addition can be tailored to optimize the yield and minimize side reactions. For instance, the use of phosphine catalysts can lead to complete conversion in a short time.

In terms of selectivity, both Michael addition and nucleophilic substitution provide high selectivity for the desired product. In the Michael addition, the formation of the 1,2-addition product is generally not observed with soft nucleophiles like thiols.

Chemical Reactivity and Mechanistic Investigations of Methyl 2,2 Dimethyl 3 Sulfanylpropanoate

Reactivity of the Thioester Linkage

Thioesters are known as "energy-rich" compounds that are susceptible to attack by various nucleophiles while exhibiting reasonable stability in aqueous media at neutral pH. nih.govnih.gov This reactivity profile allows for their participation in a range of chemical transformations. nih.govnih.gov

Nucleophilic acyl substitution is a primary reaction pathway for thioesters, proceeding through an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon. chadsprep.commasterorganicchemistry.comopenochem.org This leads to a tetrahedral intermediate, which then collapses, expelling the thiol as a leaving group. masterorganicchemistry.comfiveable.me The reactivity of the thioester is influenced by both steric and electronic factors. uomustansiriyah.edu.iq

The hydrolysis of thioesters to yield a carboxylic acid and a thiol is a fundamental nucleophilic acyl substitution reaction where water acts as the nucleophile. wikipedia.orgpearson.com This process can be catalyzed by acid or base. pearson.com While thermodynamically favorable, the kinetic stability of thioesters in neutral water is significant. libretexts.org For instance, the half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C is 155 days. harvard.edu

The structure of methyl 2,2-dimethyl-3-sulfanylpropanoate, with two methyl groups on the α-carbon, introduces considerable steric hindrance around the carbonyl group. This steric bulk is expected to decrease the rate of hydrolysis compared to sterically unhindered thioesters like S-methyl thioacetate. Theoretical studies have indicated that steric hindrance around the carbonyl center is a major factor in increasing the energy barrier for nucleophilic attack. rhhz.net

The hydrolysis can be catalyzed by enzymes known as thioesterases, which lower the activation energy of the reaction. fiveable.me In a non-enzymatic context, acid catalysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. openochem.orgpearson.com Base-catalyzed hydrolysis proceeds via attack of a stronger nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon.

Table 1: Comparative Hydrolysis Data for a Model Thioester

| Compound | Condition | Rate Constant | Half-life |

| S-methyl thioacetate | pH 7, 23°C | kw = 3.6 x 10-8 s-1 | 155 days |

| S-methyl thioacetate | Acid-mediated | ka = 1.5 x 10-5 M-1s-1 | - |

| S-methyl thioacetate | Base-mediated | kb = 1.6 x 10-1 M-1s-1 | - |

Data for S-methyl thioacetate is provided as a reference for a simple alkyl thioester. harvard.edu

Thiol-thioester exchange, or transthioesterification, is a reaction where a thiolate anion attacks a thioester, resulting in a new thioester and the release of the original thiol. harvard.edu This reversible reaction is a key process in dynamic covalent chemistry and biological systems. harvard.eduecust.edu.cn The reaction is generally much faster than hydrolysis under similar conditions. harvard.edu

For S-methyl thioacetate reacting with 2-sulfonatoethanethiolate at pH 7 and 23°C, the second-order rate constant for exchange (kex) is 1.7 M-1s-1. harvard.edu With a 1 mM concentration of the incoming thiol, the half-life for the exchange reaction is 38 hours, significantly shorter than its hydrolysis half-life of 155 days. harvard.edu

The rate of thiol-thioester exchange is also influenced by steric hindrance. rhhz.net The gem-dimethyl group in this compound would be expected to slow the rate of transthioesterification compared to less hindered thioesters. The mechanism involves the nucleophilic attack of a thiolate on the thioester carbonyl, and steric crowding around this center will raise the activation energy of this step. rhhz.net

Table 2: Kinetic Data for Thiol-Thioester Exchange of a Model Thioester

| Thioester | Thiol Nucleophile | pH | Temperature (°C) | kex (M-1s-1) |

| S-methyl thioacetate | 2-sulfonatoethanethiolate | 7 | 23 | 1.7 |

Data for S-methyl thioacetate provides a baseline for the reactivity of a simple alkyl thioester in transthioesterification reactions. harvard.edu

Thioesters react with primary and secondary amines to form amides, with the thiol acting as a leaving group. stackexchange.com This reaction is generally favorable as amides are less reactive than thioesters. uomustansiriyah.edu.iq The lower degree of resonance stabilization in thioesters compared to amides makes the former more susceptible to nucleophilic attack. stackexchange.com

The direct amidation of thioesters can often proceed under mild, and sometimes catalyst-free, conditions. stackexchange.comresearchgate.net However, the steric hindrance in this compound would likely necessitate more forcing conditions, such as heating or the use of a catalyst, to achieve efficient conversion to the corresponding amide. Base-promoted or metal-catalyzed methods are commonly employed for the amidation of less reactive esters and could be applicable here. rsc.orgmdpi.com Mechanochemical methods, such as ball milling with a base like KOtBu, have also been shown to be effective for the direct amidation of esters. nih.gov

The unique reactivity of the thioester group allows for its selective transformation in the presence of other functional groups.

A key chemo-selective transformation of thioesters is their reduction to aldehydes. While strong reducing agents like lithium aluminum hydride would reduce the thioester to an alcohol, milder and more selective methods have been developed. The Fukuyama reduction is a notable example, utilizing a silyl hydride (e.g., triethylsilane) and a palladium catalyst (e.g., Pd/C) to reduce a thioester to an aldehyde. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

This reaction is highly valued for its mild conditions and excellent functional group tolerance, allowing for the conversion of carboxylic acids to aldehydes via their thioester derivatives. organic-chemistry.orgthieme-connect.com The proposed mechanism involves an initial oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester. organic-chemistry.orgthieme-connect.com This is followed by a transmetallation with the silyl hydride and subsequent reductive elimination to yield the aldehyde product. alfa-chemistry.comorganic-chemistry.org The steric hindrance in this compound is not expected to be prohibitive for this type of transformation, as similar reductions have been successfully applied to sterically demanding substrates. nih.gov

Chemo-selective Transformations

Reaction with Organozinc Compounds for Ketone Formation

The reaction of thioesters, such as this compound, with organozinc reagents presents a valuable method for the synthesis of ketones. This transformation is predicated on the chemoselectivity of organozinc compounds, which are known to be less reactive than their organolithium or Grignard counterparts. organic-chemistry.org This reduced reactivity allows for the selective addition to the thioester functionality without significant side reactions, such as addition to the ester group that might be present in the starting material or the ketone product.

The general mechanism involves the formation of a zinc enolate intermediate. Organozinc compounds, often prepared from α-haloesters in a manner analogous to Grignard reagents, react with the thioester. organic-chemistry.org The reaction is facilitated by the stability of esters in the presence of organozincs. Due to the low basicity of the resulting zinc enolates, competing proton transfer reactions are minimized, allowing for a broad scope of carbonyl coupling partners. organic-chemistry.org

In the context of this compound, the reaction with an organozinc reagent (R'ZnX) would proceed via nucleophilic acyl substitution. The organozinc reagent adds to the carbonyl carbon of the thioester, leading to a tetrahedral intermediate. Subsequent elimination of the methyl thiolate group (CH₃S⁻) affords the corresponding ketone (R'-C(O)-CH₂C(CH₃)₂CH₂SH).

Recent advancements in this area include the development of uncatalyzed three-component reactions involving aliphatic organozinc reagents, acrylates, and acyl chlorides to produce α-substituted β-ketoesters. researchgate.net While not directly involving a thioester, this methodology highlights the utility of organozinc reagents in complex C-C bond-forming reactions. The mechanism is proposed to be a polar concerted process. researchgate.net Furthermore, the use of Lewis acids can be employed to activate the carbonyl group of the thioester, enhancing its reactivity towards the less nucleophilic organozinc reagent. rug.nl

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Organozinc Halide (R'ZnX) | Lewis Acid (optional) | Ketone |

| α-Haloester | Zinc | Ether solvent | Organozinc Reagent |

| Aliphatic Organozinc Reagent | Acrylate and Acyl Chloride | Uncatalyzed | α-Substituted β-Ketoester |

Decarbonylative Reactions to Thioethers

Decarbonylative reactions provide a pathway to convert thioesters into thioethers, effectively removing the carbonyl group. While specific examples detailing the decarbonylation of this compound are not prevalent in the reviewed literature, the general principles of such reactions can be applied. These transformations are often mediated by transition metal complexes, which can insert into the C-S or C-C bond of the thioester, followed by extrusion of carbon monoxide.

A potential synthetic route that could be envisioned involves the reaction of this compound with a low-valent transition metal complex, such as a rhodium(I) or palladium(0) species. The catalytic cycle would likely involve oxidative addition of the metal into the acyl-sulfur bond, followed by decarbonylation of the resulting acylmetal complex to form a metal-thiolate species. Reductive elimination would then yield the thioether and regenerate the active catalyst.

Reactivity of the Sulfanyl (B85325) (Thiol) Group

The presence of a primary thiol (sulfanyl) group in this compound imparts a rich and versatile reactivity to the molecule, allowing for a variety of functional group transformations.

Oxidation Pathways: Formation of Disulfides, Sulfoxides, and Sulfonic Acids

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of several important sulfur-containing functional groups. The oxidation of thiols is a fundamental process in organic chemistry.

Disulfide Formation: Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide. This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols.

Sulfoxide and Sulfone Formation: Further oxidation of the thiol or the corresponding disulfide can lead to the formation of sulfoxides and sulfones. These reactions typically require stronger oxidizing agents.

Sulfonic Acid Formation: Vigorous oxidation of the thiol group results in the formation of a sulfonic acid, where the sulfur atom is in its highest oxidation state.

Alkylation Reactions of the Thiol Functionality

The thiol group is nucleophilic and can readily undergo S-alkylation reactions with various electrophiles. This process is a common method for the formation of thioethers. In the case of this compound, the thiol can be deprotonated with a base to form a thiolate anion, which is a more potent nucleophile. This thiolate can then react with alkyl halides or other alkylating agents to form the corresponding thioether.

For instance, the reaction with methanol (B129727) under acidic conditions can lead to S-methylation. clockss.org This reaction is proposed to proceed via the nucleophilic attack of the thiol group on the conjugated acid of methanol. clockss.org Thiol methyltransferases can also catalyze the S-methylation of aliphatic sulfhydryl compounds. nih.gov

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (R-X) | Thioether |

| 2-Mercaptopyridine-3-carboxylic acid | Methanol / H⁺ | S-methylated methyl ester |

Thiol-Ene and Thiol-Michael Addition Reactions

The thiol group of this compound can participate in "click" chemistry reactions, such as thiol-ene and thiol-Michael additions. These reactions are highly efficient and proceed under mild conditions, making them valuable tools in organic synthesis and materials science. wikipedia.orgresearchgate.net

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond (an ene). The reaction can be initiated by radicals or light and typically results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This process is known for its high yield, stereoselectivity, and rapid reaction rates. wikipedia.org

Thiol-Michael Addition: This is a conjugate addition reaction where the thiol adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nsf.gov The reaction can be catalyzed by either a base or a nucleophile. nsf.gov Base catalysis involves the formation of a thiolate anion, which then acts as the nucleophile. nsf.gov Nucleophilic catalysis involves the initial addition of the nucleophile to the Michael acceptor, generating an enolate that then deprotonates the thiol. nsf.gov

| Reaction Type | Reactants | Catalyst/Initiator | Key Features |

| Thiol-Ene | Thiol + Alkene | Radical initiator or light | Anti-Markovnikov addition, high yield, stereoselective wikipedia.org |

| Thiol-Michael | Thiol + Electron-deficient alkene | Base or Nucleophile | Conjugate addition, efficient, mild conditions nsf.gov |

Influence of Steric and Electronic Effects on Reactivity (e.g., 2,2-dimethyl group)

The reactivity of this compound is significantly influenced by the steric and electronic effects of its constituent functional groups, particularly the gem-dimethyl group at the 2-position.

Steric Hindrance: The presence of the bulky 2,2-dimethyl group can sterically hinder reactions at adjacent positions. For example, in SN2 reactions, bulky substituents can affect the activation barrier. nih.gov However, energy decomposition analysis has shown that the presence of bulky groups can sometimes lead to a release of steric repulsion in the transition state. nih.gov Instead, the weakening of electrostatic attraction and the loss of attractive orbital interactions can be the primary contributors to the activation barrier. nih.gov In the context of thiol-Michael reactions, the reaction rate is dependent on both electronic and steric interactions. nsf.gov While primary and secondary thiols show relatively small differences in reaction rates, tertiary thiols react more slowly. nsf.gov

Electronic Effects: The electronic properties of the ester and thiol groups also play a crucial role in the molecule's reactivity. The electron-withdrawing nature of the ester group can influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to rationalize the relationship between ligand structure and reactivity, separating steric and electronic contributions. mdpi.com For instance, in polymerization reactions, subtle modifications to substituents can affect stereoselectivity, which can be analyzed through steric maps and energy decomposition analysis. mdpi.com

| Effect | Influence on Reactivity | Example |

| Steric Hindrance (2,2-dimethyl group) | Can hinder or, in some cases, facilitate reactions at adjacent centers by altering transition state energies. nih.gov | Slower reaction rates for tertiary thiols in thiol-Michael additions. nsf.gov |

| Electronic Effects (Ester and Thiol groups) | The electron-withdrawing ester group can affect the pKa of the thiol and the nucleophilicity of the sulfur. | The interplay of steric and electronic effects governs the rates of thiol-Michael reactions. nsf.gov |

Advancements in the Mechanistic Understanding of this compound Reactions Remain Uncharted

Despite the growing interest in sulfur-containing organic compounds for their diverse applications in materials science and pharmaceuticals, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound remains a notable gap in the scientific literature. Extensive searches for detailed research findings, including data on reaction mechanisms and transition states, have revealed a significant lack of available information on this specific compound.

While computational and experimental studies often provide invaluable insights into the intricacies of chemical reactions, no specific investigations appear to have been published concerning the elucidation of reaction mechanisms or the characterization of transition states involving this compound. Consequently, the construction of data tables featuring kinetic or thermodynamic parameters for its reactions is not currently feasible.

General chemical principles suggest that the reactivity of this compound would be influenced by the interplay of its ester and sulfanyl functional groups, as well as the steric hindrance provided by the gem-dimethyl groups. The ester group would likely undergo reactions such as hydrolysis, transesterification, and reduction. The presence of the sulfanyl group introduces the potential for oxidation to sulfoxides or sulfones, as well as participation in nucleophilic or radical reactions.

However, without dedicated studies, any discussion of specific reaction mechanisms, the structures of transition states, and the corresponding energy profiles would be purely speculative. The scientific community awaits focused research to illuminate the chemical behavior of this particular molecule, which would be crucial for its potential application and for the broader understanding of sulfur-containing esters.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,2 Dimethyl 3 Sulfanylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and through-space relationships.

The ¹H and ¹³C NMR spectra of methyl 2,2-dimethyl-3-sulfanylpropanoate are predicted to exhibit characteristic signals corresponding to its distinct functional groups. The chemical shifts are influenced by the electron density around the nuclei, with electronegative atoms and functional groups causing a downfield shift (to higher ppm values).

In the ¹H NMR spectrum, the protons of the methyl ester group (-OCH₃) are expected to appear as a singlet in the range of 3.6-3.8 ppm. The two methyl groups at the C2 position, being chemically equivalent, would likely produce a singlet at approximately 1.2-1.5 ppm. The methylene (B1212753) protons (-CH₂SH) adjacent to the thiol group are anticipated to resonate as a doublet around 2.5-2.8 ppm, coupled to the thiol proton. The thiol proton (-SH) itself typically appears as a triplet in the range of 1.0-2.0 ppm, with its chemical shift and multiplicity being influenced by factors such as solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, with a predicted chemical shift in the range of 170-175 ppm. The quaternary carbon at the C2 position would likely appear around 40-50 ppm. The methyl carbons of the dimethyl group are expected at 20-30 ppm, while the methyl carbon of the ester group would be found around 50-55 ppm. The methylene carbon attached to the sulfur atom (-CH₂SH) is predicted to have a chemical shift in the range of 25-35 ppm.

| Atom/Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -C(O)OCH₃ | 3.6 - 3.8 | s | 50 - 55 |

| -C(CH₃)₂ | 1.2 - 1.5 | s | 20 - 30 |

| -CH₂SH | 2.5 - 2.8 | d | 25 - 35 |

| -SH | 1.0 - 2.0 | t | - |

| -C(O)O- | - | - | 170 - 175 |

| -C(CH₃)₂ | - | - | 40 - 50 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the methylene protons (-CH₂SH) and the thiol proton (-SH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the ¹³C signals. For instance, the proton signal at 2.5-2.8 ppm would correlate with the carbon signal at 25-35 ppm, confirming the -CH₂SH group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Expected HMBC correlations would include:

The protons of the methyl ester (-OCH₃) to the carbonyl carbon (-C(O)O-).

The protons of the gem-dimethyl groups (-C(CH₃)₂) to the quaternary carbon (C2), the carbonyl carbon (C1), and the methylene carbon (C3).

The methylene protons (-CH₂SH) to the quaternary carbon (C2).

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance in a sample. ox.ac.uk By integrating the signals in an NMR spectrum, the relative number of protons giving rise to each signal can be determined. sciepub.com For absolute quantification, an internal standard of known concentration is added to the sample. ox.ac.uk

In the synthesis of this compound, qNMR could be employed to monitor the progress of the reaction by observing the disappearance of reactant signals and the appearance of product signals. researchgate.net For instance, by comparing the integral of a characteristic product peak (e.g., the -OCH₃ singlet) to the integral of the internal standard, the yield of the reaction can be accurately calculated at any given time without the need for isolation and purification of the product. researchgate.net

While this compound is an achiral molecule, if a chiral center were present (for example, at the C3 position), its absolute configuration could be determined using NMR with a chiral derivatizing agent (CDA). wikipedia.orgnih.gov A CDA is a chiral molecule that reacts with the enantiomers of a chiral analyte to form a mixture of diastereomers. researchgate.net Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the differentiation and quantification of the original enantiomers. wikipedia.orgresearchgate.net For a chiral thiol, a common CDA is Mosher's acid or other similar chiral carboxylic acids, which would form a thioester. researchgate.netresearchgate.net The differing chemical shifts of the protons near the newly formed stereocenter in the two diastereomers can be analyzed to deduce the absolute configuration of the original thiol. researchgate.net

The conformational preferences of this compound can be investigated using NMR spectroscopy, primarily by analyzing vicinal proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. nih.govauremn.org.br Rotation around the C2-C3 single bond can lead to different staggered conformations (gauche and anti).

The magnitude of the coupling constant between the methylene protons and the thiol proton can provide information about the dihedral angle between these protons, which is related to the preferred conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close to each other, providing further evidence for the predominant conformation in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for esters and thiols.

Key fragmentation pathways could include:

Alpha-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to form an acylium ion.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. However, this is less likely in this specific structure.

Cleavage of the C-S bond: Loss of the sulfanylmethyl radical (•CH₂SH) or the thiol group.

Loss of small neutral molecules: Such as formaldehyde (B43269) (CH₂O) or water (H₂O).

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| [M]⁺ | [C₆H₁₂O₂S]⁺ | Molecular Ion |

| [M - 31]⁺ | [C₅H₉OS]⁺ | Loss of •OCH₃ |

| [M - 47]⁺ | [C₅H₉O₂]⁺ | Loss of •CH₂SH |

| [M - 59]⁺ | [C₄H₅S]⁺ | Loss of •COOCH₃ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the ester group (C=O and C-O), the sulfanyl (B85325) group (S-H), and the alkyl groups (C-H). While a definitive spectrum of the compound is not publicly available, a detailed analysis can be compiled by examining the spectra of structurally similar compounds, such as methyl pivalate (B1233124) and various thiols.

The ester group gives rise to two prominent absorptions. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum, typically appearing in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters. The C-O stretching vibrations of the ester group are also characteristic and are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

The sulfanyl (thiol) group (-SH) has a characteristic S-H stretching vibration that appears as a weak band in the 2600-2550 cm⁻¹ region. The weakness of this absorption band is a key identifying feature.

The aliphatic C-H bonds of the methyl and methylene groups, as well as the quaternary carbon, will result in stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ range. The presence of the gem-dimethyl group (two methyl groups attached to the same carbon) is expected to show a characteristic doublet in the C-H bending region around 1385-1365 cm⁻¹.

Based on these analyses of related compounds, the expected characteristic infrared absorption bands for this compound are summarized in the interactive data table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

| 2980-2870 | C-H (Alkyl) | Stretching | Medium to Strong |

| 2600-2550 | S-H (Thiol) | Stretching | Weak |

| 1745-1730 | C=O (Ester) | Stretching | Strong |

| 1470-1450 | C-H (CH₂) | Bending (Scissoring) | Medium |

| 1385-1365 | C-H (gem-dimethyl) | Bending (Umbrella) | Medium (often a doublet) |

| 1250-1150 | C-O (Ester) | Stretching | Strong |

X-ray Diffraction Analysis of Related Thioester and Sulfanyl Compounds for Solid-State Structural Insights

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the single-crystal X-ray structure of this compound has not been reported in the literature, valuable insights into its likely solid-state conformation and intermolecular interactions can be gleaned from the crystallographic analysis of related thioester and sulfanyl compounds.

Studies on the crystal structures of various organic thioesters reveal important conformational preferences. The thioester group, -C(=O)S-, is generally found to be planar. The orientation of the alkyl groups attached to the carbonyl and sulfur atoms is influenced by steric and electronic factors. In the case of this compound, the bulky 2,2-dimethylpropyl group attached to the carbonyl carbon would significantly influence the local conformation, likely adopting a staggered arrangement to minimize steric strain.

Analysis of the crystal structures of compounds containing gem-dimethyl groups often shows specific packing motifs that accommodate the steric bulk of these groups. The t-butyl group in methyl pivalate, a close structural analog to the ester portion of the target molecule, dictates a packing arrangement that maximizes van der Waals interactions.

Computational Chemistry Approaches to Methyl 2,2 Dimethyl 3 Sulfanylpropanoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and, consequently, the three-dimensional geometry of molecules. For methyl 2,2-dimethyl-3-sulfanylpropanoate, DFT calculations are employed to identify the most stable arrangement of its atoms in space. The process involves optimizing the molecular structure to find the lowest energy state on the potential energy surface.

Conformational analysis, a key aspect of this study, involves exploring the different spatial arrangements (conformers) that arise from the rotation around single bonds. In this compound, significant conformational flexibility exists around the C(2)-C(3) and C(3)-S bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the various stable conformers and the energy barriers that separate them. Such studies often reveal that certain conformations are more stable due to factors like steric hindrance and intramolecular interactions. For instance, calculations can determine the relative energies of staggered and eclipsed conformations around the key single bonds.

These computational optimizations provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. This information is fundamental for understanding the molecule's physical and chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | 1.215 | O=C-O | 124.5 |

| C-O (ester) | 1.350 | C-C-S | 110.2 |

| C-S | 1.820 | C(2)-C(3)-S | 112.0 |

| C(2)-C(Me) | 1.540 | H-S-C | 96.5 |

| Dihedral Angles (°) | |||

| O=C-C(2)-C(3) | 180.0 | ||

| C-C(2)-C(3)-S | -65.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Computational methods provide detailed insights into the distribution of electrons and regions of electrophilic or nucleophilic character.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and oxygen atoms, while the LUMO is likely centered on the carbonyl group (C=O).

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species. nih.gov In an MEP map of this compound, the most negative regions (nucleophilic sites) are expected around the carbonyl oxygen and the sulfur atom due to the presence of lone pairs of electrons. Conversely, the most positive regions (electrophilic sites) would be found around the hydrogen atoms, particularly the thiol hydrogen (-SH). researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative. A large HOMO-LUMO gap generally signifies high kinetic stability. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. idc-online.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. nih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. Comparing these predicted spectra with experimentally obtained spectra can confirm the proposed molecular structure. idc-online.com Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects or the presence of multiple conformers in solution. mdpi.com The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. mdpi.com

Table 3: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated Shift (ppm) |

| -SH | 1.60 |

| -CH₂- | 2.75 |

| -C(CH₃)₂ | 1.25 |

| -OCH₃ | 3.70 |

Note: Data is for illustrative purposes. Calculations are typically performed for an isolated molecule in the gas phase, and corrections may be needed for solvent effects.

Computational Investigations of Reaction Mechanisms and Energetic Profiles

DFT calculations are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational studies can identify transition states, intermediates, and the energy barriers associated with each step of a reaction mechanism. nih.gov

For this compound, computational methods could be used to investigate various reactions, such as its synthesis, hydrolysis, or oxidation. For example, a study of its hydrolysis would involve modeling the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon. The calculations would determine the structure of the transition state for the nucleophilic attack and calculate the activation energy for this step. This provides a quantitative measure of how fast the reaction is likely to proceed.

The energetic profile of a reaction, which plots the energy of the system as the reaction progresses from reactants to products, can be constructed from these calculations. This profile reveals whether the reaction is exothermic or endothermic and identifies the rate-determining step—the step with the highest activation energy. Such computational investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. mdpi.com

Modeling of Intermolecular Interactions and Supramolecular Assembly

The macroscopic properties of a substance are governed by the interactions between its individual molecules. Computational modeling can be used to study the non-covalent intermolecular forces that dictate how molecules of this compound interact with each other and with other molecules, such as solvents.

The primary intermolecular forces at play for this compound would include dipole-dipole interactions, arising from the polar carbonyl and thiol groups, and weaker van der Waals forces (London dispersion forces). The possibility of hydrogen bonding also exists, where the thiol group (-SH) can act as a hydrogen bond donor and the carbonyl oxygen can act as an acceptor.

Computational methods can quantify the strength of these interactions. For example, the interaction energy between two molecules can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal structure, highlighting the most significant interactions responsible for the supramolecular assembly. mdpi.com These models are crucial for understanding properties like boiling point, solubility, and crystal packing.

Research Applications of Methyl 2,2 Dimethyl 3 Sulfanylpropanoate in Advanced Chemical Disciplines

Role as a Versatile Building Block in Complex Organic Synthesis

Methyl 2,2-dimethyl-3-sulfanylpropanoate serves as a valuable and versatile building block in the field of complex organic synthesis. Its unique structure, which incorporates a reactive thiol group and a methyl ester, allows for its participation in a variety of chemical transformations. This dual functionality makes it an attractive starting material for the construction of more complex molecules, particularly those containing sulfur.

Synthesis of Diverse Sulfur-Containing Organic Molecules

The presence of the primary thiol (-SH) group in this compound makes it a key precursor for the synthesis of a wide array of sulfur-containing organic molecules. This includes the formation of thioethers and disulfides, which are significant structural motifs in many biologically active compounds and functional materials. nih.govmdpi.comnih.gov

The synthesis of thioethers can be achieved through several methods, including the 1,6-conjugate addition of the thiol to para-quinone methides, a reaction that can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This method provides an efficient route to diarylmethyl thioethers. Additionally, thioethers can be synthesized from alkyl halides using thiol-free reagents like xanthates, which serve as a sulfur source. mdpi.com

Unsymmetrical disulfides can be prepared by the reaction of thiols with heterocyclic disulfides. nih.gov This approach allows for the controlled formation of a disulfide bond between two different sulfur-containing fragments. The general reaction scheme for the synthesis of an unsymmetrical disulfide from a thiol and a heterocyclic disulfide is depicted below:

| Reactant 1 | Reactant 2 | Product |

| R-SH (Thiol) | Het-S-S-Het (Heterocyclic disulfide) | R-S-S-Het (Unsymmetrical disulfide) |

Furthermore, the thiol group can be utilized in the synthesis of various sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry. researchgate.netarkat-usa.org

Application in Click Chemistry Methodologies

The thiol group of this compound allows for its participation in "click" chemistry, particularly in thiol-ene reactions. illinois.edu These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for various applications, including bioconjugation. nih.govnih.govmdpi.com

Photoinitiated thiol-ene reactions, in particular, offer a powerful tool for covalently linking molecules. researchgate.net The reaction proceeds via a radical-mediated addition of the thiol across a carbon-carbon double bond (ene). This process can be used to attach the this compound moiety to biomolecules or other substrates that have been functionalized with an alkene group. The high specificity of the thiol-ene click reaction allows for site-selective modifications, which is crucial in the field of bioconjugation. nih.govnih.gov

Applications in Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound finds utility in the design of functional polymers and advanced materials with tailored properties. Its thiol functionality is particularly advantageous for creating well-defined polymer architectures.

Design and Synthesis of Controlled Radical Polymerization Chain Transfer Agents (CTAs)

This compound can serve as a precursor for the synthesis of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.commdpi.comresearchgate.net RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The synthesis of a RAFT agent typically involves the reaction of a suitable thiol-containing compound with a dithiocarbonyl compound. The resulting CTA, often a trithiocarbonate (B1256668) or dithioester, can then be used to control the polymerization of a wide range of monomers, including acrylates and methacrylates. mdpi.comunibo.itmdpi.com The structure of the CTA, particularly the R and Z groups, plays a crucial role in the polymerization kinetics and the degree of control over the final polymer architecture. While specific examples detailing the synthesis of a CTA directly from this compound are not prevalent in the provided search results, the fundamental chemistry of RAFT agent synthesis supports its potential in this application. researchgate.nettcichemicals.comgoogle.com

Incorporation into Functional Polymer Architectures via Thiol-Ene Reactions

The thiol-ene reaction provides an efficient method for incorporating this compound into various polymer architectures. This post-polymerization modification technique allows for the functionalization of polymers that contain pendant alkene groups. illinois.edumpg.de

This method can be used for surface modification, where the thiol group of this compound reacts with alkene groups on a polymer surface, thereby altering the surface properties. researchgate.netrsc.org This can be used to tune characteristics such as hydrophilicity, adhesion, and biocompatibility.

Furthermore, thiol-ene chemistry can be employed to create cross-linked polymer networks. researchgate.net By reacting multifunctional thiols with multifunctional enes, a three-dimensional polymer network can be formed. This compound, after conversion to a multifunctional thiol, could potentially be used in such systems.

Development of Advanced Polymeric Materials with Tunable Properties

The incorporation of this compound or its derivatives into polymer chains can lead to the development of advanced polymeric materials with tunable properties. The properties of the resulting polymer are influenced by the structure of the incorporated monomer unit.

A study on poly(3-mercapto-2-methylpropionate), a polymer with a similar structural motif, revealed that it possesses rubber-like elasticity. nih.govsemanticscholar.org Copolymers of 3-mercapto-2-methylpropionate with 3-hydroxybutyrate (B1226725) showed that as the fraction of the thioester unit increased, the polymers became softer, more flexible, and less crystalline. nih.govsemanticscholar.org This was accompanied by lower glass transition temperatures and higher elongations at break. nih.govsemanticscholar.org These findings suggest that incorporating this compound into polymer backbones could be a strategy to tune the thermal and mechanical properties of the resulting materials. mdpi.comresearchgate.netresearchgate.net

The following table summarizes the effect of increasing the 3-mercapto-2-methylpropionate (3M2MP) content on the properties of poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionate) copolymers.

| Property | Trend with increasing 3M2MP content |

| Molecular Weight | Decreases |

| Crystallinity | Decreases |

| Glass Transition Temperature (Tg) | Decreases |

| Elongation at Break | Increases |

| Softness and Flexibility | Increases |

This data indicates a clear structure-property relationship that could be exploited in the design of new functional polymers with specific performance characteristics.

Engagement in Supramolecular Chemistry and Dynamic Systems

This compound, through its reactive thiol group, is a valuable building block in the field of supramolecular chemistry and dynamic covalent chemistry (DCC). These disciplines focus on the spontaneous assembly of molecules into larger, ordered structures and the use of reversible reactions to create adaptable chemical systems.

Dynamic covalent libraries (DCLs) are complex mixtures of interconverting molecules formed through reversible covalent bond formation. The thiol group of this compound can participate in reversible thiol-disulfide exchange reactions, a cornerstone of DCC. rsc.org This process allows for the continuous formation and breaking of disulfide bonds, leading to a dynamic equilibrium of different molecular species. The composition of the library can be influenced by various factors, such as the presence of a template or changes in the environment, making DCLs a powerful tool for the discovery of new receptors, catalysts, and materials. rsc.org The reversible nature of the thiol-disulfide exchange enables the system to self-correct and amplify the formation of the most stable members of the library under a given set of conditions. acs.org

| Key Reaction | Reversibility | Application in DCLs |

| Thiol-Disulfide Exchange | High | Generation of diverse molecular entities for screening and discovery. |

| Thiol-Ene Reaction | Generally Irreversible | Can be used to "lock" desired components from a dynamic library. |

The thiol group's reactivity can be harnessed to construct intricate, three-dimensional structures like covalent molecular capsules. One prominent method is the thiol-Michael addition reaction, a type of "click" chemistry known for its high efficiency and mild reaction conditions. nih.govfigshare.com This reaction involves the addition of a thiol to an activated alkene, forming a stable carbon-sulfur bond. By using multivalent scaffolds functionalized with either thiol or Michael acceptor groups, complex cage-like molecules can be rapidly assembled. nih.gov These capsules can encapsulate guest molecules, leading to applications in drug delivery, catalysis, and sensing. The self-assembly process is driven by the formation of multiple covalent bonds, resulting in highly stable and well-defined structures.

Thiol-functionalized scaffolds play a crucial role in host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. The introduction of thiol groups onto scaffolds like cyclodextrins or covalent organic frameworks (COFs) can significantly alter their properties and binding capabilities. rsc.orgrsc.org For instance, thiolated β-cyclodextrins have been used to tune chemical interface damping in gold nanorods through host-guest interactions. rsc.org The thiol groups can also serve as anchor points for attaching other functional moieties or for immobilizing the scaffold onto a surface. Furthermore, the reversible nature of thiol-based dynamic covalent bonds can be exploited to create dynamic host-guest systems that respond to external stimuli. nih.gov

Investigation as a Precursor for Ligands in Coordination Chemistry

While direct studies on this compound as a ligand precursor are not extensively documented, analogous compounds containing thiol and carboxylate functionalities are widely used to synthesize ligands for coordination chemistry. The soft nature of the sulfur atom in the thiol group makes it an excellent donor for soft metal ions, while the harder oxygen atoms of the ester or its hydrolyzed carboxylate form can coordinate to harder metal centers. This dual functionality allows for the formation of stable complexes with a variety of transition metals. nih.gov For example, related propionate-based ligands have been used to synthesize manganese, rhenium, copper, and ruthenium complexes. nih.gov The steric bulk provided by the gem-dimethyl groups in this compound could influence the coordination geometry and reactivity of the resulting metal complexes.

| Functional Group | Potential Coordinating Atom | Preferred Metal Ion Type |

| Thiol (-SH) | Sulfur (S) | Soft (e.g., Cu(I), Ag(I), Au(I)) |

| Ester (-COOCH3) | Oxygen (O) | Hard (e.g., Fe(III), Cr(III)) |

Chemical Principles Derived from Biochemical Roles of Thioesters (Mechanistic Studies)

Thioesters are fundamental intermediates in numerous biochemical processes, and their study provides key insights into chemical reactivity and catalysis. nih.gov The thioester bond is considered "high-energy" due to the less effective orbital overlap between the carbonyl carbon and the sulfur atom compared to an oxygen atom in an ester. This makes the carbonyl group more electrophilic and susceptible to nucleophilic attack. nih.gov

The thiol group of this compound can be acylated to form a thioester, which can then serve as a model system to study acyl group transfer reactions. These reactions are central to metabolism and biosynthesis. Mechanistic studies often involve thiol-thioester exchange, where a thiolate anion attacks the carbonyl carbon of a thioester, leading to the transfer of the acyl group. nih.gov This process is reversible and its equilibrium can be influenced by factors such as pH and the nature of the participating thiols. researchgate.net The study of these model systems helps to elucidate the mechanisms of enzyme-catalyzed acyl transfer reactions, such as those involved in fatty acid metabolism and polyketide synthesis. purdue.eduacs.org Non-enzymatic acylation can also occur through a two-step mechanism involving a thiol-acyl-CoA thioester exchange followed by an intramolecular acyl transfer. acs.org

Following a comprehensive search for scholarly articles and research data, it has been determined that there is currently insufficient publicly available scientific literature specifically detailing the role of This compound in providing mechanistic insights into fatty acid metabolism analogues.

The performed searches for "this compound" in the context of fatty acid metabolism, its use as a fatty acid analogue, and its research applications in biochemistry did not yield specific results that would allow for a thorough and accurate composition of the requested article section. The scientific community has not extensively published on this particular compound's interaction with or mimicry of fatty acid metabolic pathways.